![molecular formula C18H22N2O4S B2899873 Methyl 2-(furan-2-carboxamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 864860-23-1](/img/structure/B2899873.png)
Methyl 2-(furan-2-carboxamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(furan-2-carboxamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a complex organic compound characterized by its intricate molecular structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the thieno[2,3-c]pyridine core. One common approach is the cyclization of appropriately substituted thiophenes with suitable amines and carboxylic acids under controlled conditions. The reaction conditions often require the use of strong bases or acids, high temperatures, and specific solvents to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles are increasingly being adopted to improve efficiency and reduce waste.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. The presence of multiple functional groups in its structure allows for a wide range of transformations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Addition: Electrophilic addition reactions may involve the use of strong acids or electrophiles.
Major Products Formed: The reactions can lead to the formation of various derivatives, including oxidized or reduced forms, substituted analogs, and addition products. These derivatives can exhibit different biological activities and physical properties.
Applications De Recherche Scientifique
Chemistry: In organic chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: The biological activity of this compound has been explored in various studies. It has shown potential as an antibacterial, antifungal, and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine: In medicinal chemistry, this compound is being investigated for its therapeutic potential. Its unique structure and biological activity suggest that it could be used to develop new treatments for various diseases.
Industry: In the material science industry, this compound can be used as a building block for the synthesis of advanced materials with specific properties. Its incorporation into polymers and other materials can enhance their performance and functionality.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, in antibacterial applications, it may inhibit bacterial cell wall synthesis or disrupt essential metabolic processes. The exact mechanism can vary depending on the biological context and the specific derivatives involved.
Comparaison Avec Des Composés Similaires
Furan-2-carboxamide derivatives: These compounds share the furan-2-carboxamide moiety and exhibit similar biological activities.
Thieno[2,3-c]pyridine derivatives: Other derivatives within this class have been studied for their biological and chemical properties.
Substituted thiophenes: Compounds with similar thiophene cores can have comparable reactivity and applications.
Uniqueness: Methyl 2-(furan-2-carboxamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate stands out due to its specific substitution pattern and the presence of multiple functional groups
Propriétés
IUPAC Name |
methyl 2-(furan-2-carbonylamino)-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-17(2)9-10-12(16(22)23-5)15(25-13(10)18(3,4)20-17)19-14(21)11-7-6-8-24-11/h6-8,20H,9H2,1-5H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQRBSIMUBYNLDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N1)(C)C)SC(=C2C(=O)OC)NC(=O)C3=CC=CO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-chloro-2-{[1-(9H-xanthene-9-carbonyl)piperidin-3-yl]oxy}pyrimidine](/img/structure/B2899792.png)
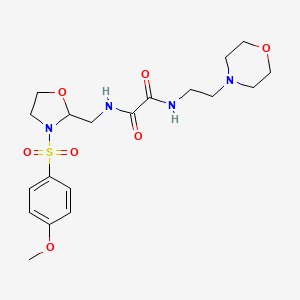
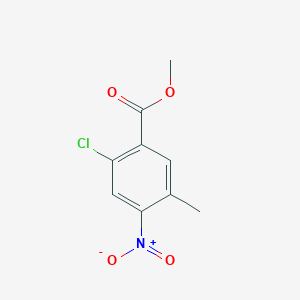
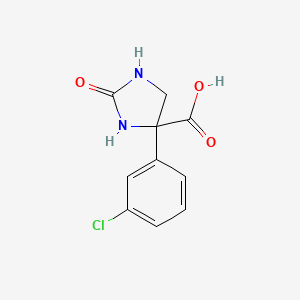

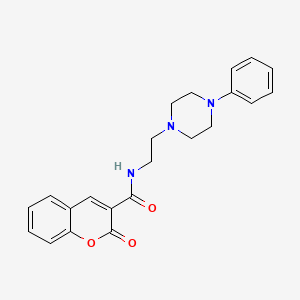
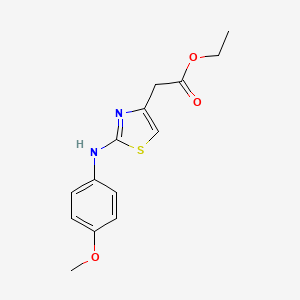
![3-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2899806.png)
![5-chloro-2-methoxy-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2899807.png)

![2-[[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2899809.png)
![Methyl 1-({[(ethoxycarbonyl)amino]methanethioyl}amino)cyclopentane-1-carboxylate](/img/structure/B2899810.png)
![2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2899811.png)
![N-(3-acetylphenyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B2899812.png)
